3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1305712-39-3
VCID: VC3373390
InChI: InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)
SMILES: CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O
Molecular Formula: C13H14BrNO4
Molecular Weight: 328.16 g/mol

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid

CAS No.: 1305712-39-3

Cat. No.: VC3373390

Molecular Formula: C13H14BrNO4

Molecular Weight: 328.16 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid - 1305712-39-3

Specification

CAS No. 1305712-39-3
Molecular Formula C13H14BrNO4
Molecular Weight 328.16 g/mol
IUPAC Name 4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)
Standard InChI Key KWGXOYPDYCWYET-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O

Introduction

Physical and Chemical Properties

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is characterized by its specific molecular structure and physical properties that define its behavior in chemical reactions and potential applications. The compound contains several key functional groups, including a bromophenyl moiety, carbamoyl group, and carboxylic acid, which contribute to its chemical reactivity and potential biological activities.

Basic Identifiers and Structural Information

The compound is uniquely identified through several standardized chemical identifiers that allow for unambiguous reference in scientific literature and databases. These identifiers are essential for researchers seeking to work with or study this compound.

PropertyValue
CAS Number1305712-39-3
Molecular FormulaC13H14BrNO4
Molecular Weight328.16 g/mol
IUPAC Name4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChIInChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)
Standard InChIKeyKWGXOYPDYCWYET-UHFFFAOYSA-N
SMILES NotationCC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O

This compound features a 4-bromophenyl group attached to a propan-2-yl backbone, which is further connected to a carbamoyl propanoic acid moiety. The arrangement of these functional groups gives the molecule its unique chemical properties and reactivity patterns that differentiate it from related compounds.

Structural Features and Functional Groups

The structure of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid contains several important functional groups that contribute to its chemical behavior:

  • A 4-bromophenyl group: This aromatic moiety with a bromine substituent at the para position can participate in various coupling reactions, making it valuable for further chemical modifications.

  • A carbonyl group (ketone): Connected to both the bromophenyl ring and the propan-2-yl group.

  • An amide linkage (carbamoyl): Forms a key connection between the propan-2-yl and propanoic acid portions.

  • A carboxylic acid group: Provides acidic properties and potential for derivatization.

These structural features create a molecule with multiple reactive sites that may be exploited in organic synthesis or for binding to biological targets.

Synthesis and Availability

The synthesis of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid typically involves specialized organic chemistry techniques that allow for the precise construction of its complex structure with multiple functional groups.

Analytical Methods and Characterization

Proper characterization of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is essential for confirming its identity and purity in research applications.

Spectroscopic Identification

The compound can be characterized using standard analytical techniques common in organic chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal characteristic signals for the aromatic protons of the bromophenyl group, the methyl group, and the methylene protons of the propanoic acid chain.

  • Infrared (IR) Spectroscopy: Expected to show distinctive absorption bands for:

    • Carboxylic acid O-H stretch (broad, 3200-2800 cm-1)

    • Carbonyl stretching from ketone (around 1700 cm-1)

    • Amide carbonyl stretching (around 1650 cm-1)

    • C-Br stretching (600-500 cm-1)

  • Mass Spectrometry: Would provide molecular weight confirmation and characteristic fragmentation patterns, including isotope patterns typical of bromine-containing compounds (M and M+2 peaks with approximately 1:1 ratio).

Chromatographic Analysis

Purity assessment of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid would typically involve:

  • High-Performance Liquid Chromatography (HPLC): Using appropriate columns (typically reverse-phase) and solvent systems to separate the compound from potential impurities.

  • Thin-Layer Chromatography (TLC): Providing a simple method for monitoring reactions and preliminary purity assessment.

These analytical methods collectively provide a comprehensive approach to confirming the identity and assessing the purity of the compound for research applications.

Comparison with Structurally Related Compounds

Understanding how 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid relates to similar compounds can provide insights into its potential behavior and applications.

Structural Analogues

Several compounds share structural similarities with 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid, including:

  • 3-[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]PROPANOIC ACID (CAS: 23464-96-2): Contains a bromophenyl group attached to an oxazole ring rather than directly to a ketone, and lacks the carbamoyl linkage. This compound has different chemical properties due to the presence of the heterocyclic oxazole ring .

  • 3-[(3-Carbamoylphenyl)carbamoyl]propanoic acid (CAS: 74182-38-0): Contains a similar carbamoyl propanoic acid moiety but connected to a 3-carbamoylphenyl group rather than a 4-bromophenyl-1-oxopropan-2-yl group .

These structural differences likely result in significant variations in physical properties, reactivity, and potential biological activities compared to the target compound.

Structure-Property Relationships

The specific arrangement of functional groups in 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid confers unique properties:

  • The bromophenyl group enhances lipophilicity and provides a site for further functionalization through coupling reactions.

  • The carbamoyl linkage introduces conformational constraints and hydrogen bonding capabilities.

  • The carboxylic acid provides acidity and opportunities for salt formation or esterification.

These structure-property relationships can guide researchers in predicting the compound's behavior in various chemical reactions and potential interactions with biological systems.

Future Research Directions

The relatively limited documentation on 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid suggests several promising avenues for future research.

Technological Applications

The unique structural features of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid might also find applications in materials science and technology:

  • As a monomer or modifier in specialty polymers, potentially imparting specific properties due to the bromophenyl group.

  • In supramolecular chemistry, where the amide and carboxylic acid groups could participate in hydrogen bonding networks.

  • As a ligand in metal-organic frameworks or coordination complexes, potentially for catalysis or sensor applications.

These potential applications represent largely unexplored territory that could yield valuable insights and practical applications for this compound.

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